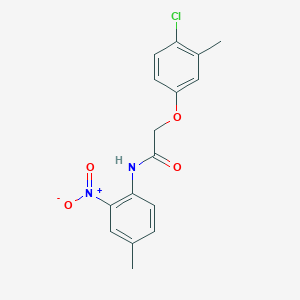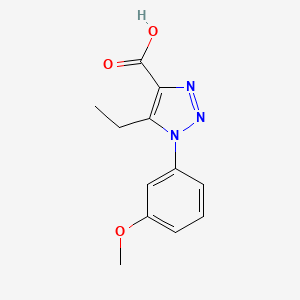![molecular formula C24H34N2O2 B5163713 1-[4-(hexyloxy)benzyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5163713.png)
1-[4-(hexyloxy)benzyl]-4-(2-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(hexyloxy)benzyl]-4-(2-methoxyphenyl)piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as HBP or HBP-MOPP and is known for its unique chemical properties that make it a valuable tool in various research fields.
作用機序
The mechanism of action of HBP-MOPP is not fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain. HBP-MOPP has been shown to bind to certain receptors in the brain, including the serotonin receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
HBP-MOPP has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain. It has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of mood disorders.
実験室実験の利点と制限
One of the main advantages of using HBP-MOPP in lab experiments is its high affinity for certain receptors in the brain. This makes it a valuable tool for drug discovery and the development of new therapeutic agents. However, one of the limitations of using HBP-MOPP is its relatively complex synthesis method, which can make it difficult to produce in large quantities.
将来の方向性
There are a number of future directions for research involving HBP-MOPP. One area of interest is the development of new drugs for the treatment of mood disorders, such as depression and anxiety. Another area of research involves the use of HBP-MOPP as a tool for studying the function of certain neurotransmitter systems in the brain. Additionally, there is potential for the development of new imaging agents for use in diagnostic imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Conclusion:
In conclusion, 1-[4-(hexyloxy)benzyl]-4-(2-methoxyphenyl)piperazine, or HBP-MOPP, is a valuable tool in scientific research due to its unique chemical properties. Its high affinity for certain receptors in the brain makes it a promising candidate for the development of new therapeutic agents, particularly in the area of mood disorders. While there are limitations to its use, such as its complex synthesis method, there are a number of future directions for research involving HBP-MOPP that hold promise for advancing our understanding of the brain and developing new treatments for a range of diseases.
合成法
The synthesis of HBP-MOPP involves several steps, including the reaction of 1-(4-bromobenzyl)-4-(2-methoxyphenyl)piperazine with hexanol in the presence of a base catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
HBP-MOPP has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of HBP-MOPP as a ligand in the development of new drugs for the treatment of various diseases. HBP-MOPP has been shown to have high affinity for certain receptors in the brain, making it a valuable tool for drug discovery.
特性
IUPAC Name |
1-[(4-hexoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2/c1-3-4-5-8-19-28-22-13-11-21(12-14-22)20-25-15-17-26(18-16-25)23-9-6-7-10-24(23)27-2/h6-7,9-14H,3-5,8,15-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSMTFLVRYNVPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2-fluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5163631.png)

![N-ethyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B5163636.png)

![2-chloro-N-{4-[5-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B5163658.png)
![5'-methyl-5'H-spiro[benzo[f]chromene-3,6'-phenanthridine]](/img/structure/B5163666.png)
![N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline](/img/structure/B5163674.png)
![3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5163681.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5163690.png)

![1-[(4-chlorophenoxy)acetyl]-4-cycloheptylpiperazine oxalate](/img/structure/B5163720.png)


![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5163734.png)
